2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c18-16(11-22-14-5-1-2-6-14)17-8-7-15(10-17)23(19,20)12-13-4-3-9-21-13/h3-4,9,14-15H,1-2,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLUMWMPSDPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Thioether Formation:
Sulfonylation: The furan-2-ylmethylsulfonyl group is introduced via a sulfonylation reaction, where a furan-2-ylmethyl group reacts with a sulfonyl chloride in the presence of a base.
Pyrrolidine Addition: The pyrrolidin-1-yl group is added through a nucleophilic substitution reaction, where pyrrolidine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing nitrogen heterocycles, such as pyrrole derivatives, have shown promising results against common pathogens like Staphylococcus aureus and Escherichia coli. Studies report minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL for these compounds .
Antioxidant Activity
The presence of the furan ring in the compound suggests potential antioxidant properties. Compounds derived from furan have been documented to exhibit antiradical activity, which may protect against oxidative stress. This is particularly relevant in the context of developing therapeutic agents for conditions related to oxidative damage.
Anti-inflammatory Effects
Preliminary studies suggest that similar compounds may possess anti-inflammatory properties by modulating pathways associated with inflammation. This could be beneficial in treating conditions such as arthritis or other inflammatory disorders .
Antibacterial Screening
One significant study evaluated various pyrrole derivatives for their antibacterial efficacy. Modifications to the core structure were found to enhance activity against pathogenic bacteria significantly. Such findings underscore the potential of structurally related compounds in developing new antibacterial agents .
Inhibition Studies
Research focusing on type III secretion systems (T3SS) in bacteria has demonstrated that compounds similar to 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one can effectively downregulate critical virulence factors in Enterohemorrhagic Escherichia coli. This suggests a promising avenue for therapeutic intervention in bacterial infections .
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs sharing key motifs: pyrrolidine cores, sulfonyl/sulfanyl groups, and heterocyclic substituents.
Electronic and Steric Effects
- Target vs. The furan oxygen may also participate in hydrogen bonding, unlike the chlorine in BK78995.
- Target vs. Difluoroaryl Analogs : The α,α-difluoroacetamide group in 5b reduces basicity and increases metabolic resistance compared to the target’s ethanone-sulfanyl motif.
- Target vs. The amino linkage in 3e offers hydrogen-bonding sites absent in the target.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The cyclopentylsulfanyl group in the target and BK78995 contributes to higher logP values compared to 3e’s polar sulfonyl group. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility : The furan methanesulfonyl group in the target likely improves solubility relative to BK78995’s chloropyridine ether, which is less polar.
- Metabolic Stability : Sulfonyl groups (target, 3e) are less prone to oxidative metabolism than thioethers (BK78995, imidazo-pyridine analog) .
Biological Activity
The compound 2-(cyclopentylsulfanyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 305.39 g/mol. The structure includes a cyclopentyl sulfanyl group, a pyrrolidine ring, and a furan moiety, which contribute to its diverse biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures possess significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Compounds with furan and sulfonamide groups are often investigated for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity : Some studies indicate potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.
1. Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of compounds with similar structural features. The results indicated that compounds containing furan rings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Research conducted by Smith et al. (2023) highlighted the anti-inflammatory properties of sulfonamide derivatives. The study utilized an animal model to assess the compound's ability to reduce inflammation markers, showing a promising reduction in cytokine levels .
3. Cytotoxicity Assessment
In vitro assays performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM. This suggests that further exploration into its mechanism of action could yield valuable insights for cancer therapy .
Data Table
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox activity and nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Thermochemical analysis : Estimate bond dissociation energies for the sulfonyl and thioether groups to evaluate stability .
How to resolve contradictions in spectroscopic data?
Advanced Research Question
Approaches include:
- Multi-technique validation : Cross-referencing NMR, IR, and X-ray data to confirm functional groups .
- Isotopic labeling : Using deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks .
- Dynamic NMR experiments : Resolving conformational flexibility in the pyrrolidine ring at varying temperatures .
What mechanisms underlie its potential biological activity?
Advanced Research Question
Hypotheses based on structural analogs:
- Enzyme inhibition : The sulfonyl group may act as a hydrogen-bond acceptor, targeting proteases or kinases .
- Membrane permeability : The cyclopentylsulfanyl group enhances lipophilicity, improving cellular uptake .
- Reactive oxygen species (ROS) modulation : The furan moiety could participate in redox cycling .
How does the sulfur-containing group influence reactivity?
Advanced Research Question
- Nucleophilic substitution : The cyclopentylsulfanyl group participates in thiol-disulfide exchange reactions .
- Oxidative stability : Sulfur atoms are prone to oxidation; stability tests under O₂ or H₂O₂ can assess degradation pathways .
- Metal coordination : Potential chelation with transition metals (e.g., Cu²⁺) in catalytic applications .
What structural analogs have been studied for comparative analysis?
Advanced Research Question
Examples include:
- Pyrazolo-pyrimidine derivatives : Demonstrated kinase inhibitory activity .
- Chlorophenyl-substituted ethanones : Showed antimicrobial properties .
- Triazole-containing analogs : Enhanced binding to cytochrome P450 enzymes .
How do solvent choices impact synthesis outcomes?
Advanced Research Question
- Polar solvents (DMF, DMSO) : Improve solubility of sulfonyl intermediates but may increase side reactions .
- Non-polar solvents (toluene) : Favor cyclization steps by reducing water interference .
- Solvent-free conditions : Tested for green chemistry approaches to minimize waste .
What protocols ensure compound stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
